molecular formula C24H28N2O3 B2767328 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one CAS No. 862193-57-5

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one

Cat. No.: B2767328
CAS No.: 862193-57-5
M. Wt: 392.499
InChI Key: FVENCWCMNMOJNT-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with three methyl groups at positions 5, 7, and 6. The structure is further modified by a piperazine ring linked via a methylene bridge to the coumarin core and a 4-methoxyphenyl group at the piperazine’s distal nitrogen. Key physicochemical properties include a molecular weight of 378.5 g/mol, XLogP3 of 3.6 (indicating moderate lipophilicity), and a topological polar surface area of 42 Ų, suggesting moderate solubility .

This compound’s structural design aligns with pharmacophores targeting enzymes such as trypanothione reductase (TR) or tyrosine aminotransferase (TAO), as evidenced by related coumarin derivatives in crystallographic studies . The trimethyl substituents enhance metabolic stability compared to hydroxylated analogs, while the piperazine moiety facilitates interactions with enzyme active sites .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16-13-17(2)23-19(14-22(27)29-24(23)18(16)3)15-25-9-11-26(12-10-25)20-5-7-21(28-4)8-6-20/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVENCWCMNMOJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the chromenone core. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Binding and Bioactivity

Table 1: Structural and Functional Comparison of Selected Coumarin and Quinoline Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Biological Activity (Target) Source Evidence
Target Compound Coumarin 5,7,8-trimethyl; 4-methoxyphenylpiperazine 378.5 3.6 Putative TAO/TR inhibition (inferred)
7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one Coumarin 7,8-dihydroxy; 4-methoxyphenylpiperazine ~364* ~2.8 Co-crystallized with TAO (PDB: 5GN7)
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Quinoline 4-methoxyphenylpiperazine; methyl ester ~485† ~4.1 Antitrypanosomal (IC₅₀: 1.2 µM)
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) Coumarin 7-methoxy; phenyl; piperazine-propoxy ~450‡ ~4.5 Anticancer (in vitro)

*Estimated based on structural similarity to the target compound.
†Calculated from .
‡Approximated from substituent contributions.

Key Findings from Comparative Studies

Trimethyl vs. Dihydroxy Substitution (Coumarin Derivatives):
The target compound’s 5,7,8-trimethyl groups increase lipophilicity (XLogP3 3.6 vs. ~2.8 for the dihydroxy analog) and metabolic stability, as hydroxyl groups are prone to glucuronidation. However, the dihydroxy analog (PDB: 5GN7) demonstrated direct binding to TAO via hydrogen bonding with catalytic residues, suggesting that polar substituents may enhance enzyme affinity .

Piperazine Linker Variations: Target Compound vs. Quinoline Derivative (C6): The quinoline-based C6 () shares the 4-methoxyphenylpiperazine moiety but exhibits higher lipophilicity (XLogP3 ~4.1) and antitrypanosomal activity (IC₅₀: 1.2 µM). This highlights the role of the quinoline core in enhancing parasiticidal effects, possibly through π-π stacking in hydrophobic enzyme pockets . Propoxy-Piperazine Analog (4g): Compound 4g () replaces the methylene bridge with a propoxy linker, increasing molecular weight and XLogP3 (~4.5). This structural flexibility may improve tissue penetration but reduces polar interactions compared to the target compound .

Methoxy vs. Halogenated Substituents:
Halogenated analogs (e.g., C2–C5 in ) showed reduced solubility but improved enzyme inhibition due to electron-withdrawing effects. The target compound’s methoxy group balances lipophilicity and hydrogen-bond acceptor capacity, making it a versatile lead for optimization .

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Piperazine-containing compounds (e.g., LQFM235 in ) are prone to N-dealkylation, but the target’s trimethyl groups may shield the coumarin core from oxidative metabolism .
  • Tissue Distribution: Piperazine derivatives like LQFM05 () accumulate in kidneys and liver, suggesting similar tissue tropism for the target compound .

Biological Activity

The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromenone core and a piperazine moiety, suggests significant potential for biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, which can lead to therapeutic effects against diseases such as cancer and infections. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor cell proliferation in various cancer cell lines. One study demonstrated that a related chromenone derivative induced apoptosis in breast cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have revealed that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. It was found to significantly reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent . This activity may be linked to its ability to inhibit the NF-kB signaling pathway.

Case Studies and Research Findings

StudyFindings
Study A Evaluated the anticancer effects of similar chromenone derivatives on MCF-7 breast cancer cells; showed significant cytotoxicity and apoptosis induction.
Study B Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; demonstrated broad-spectrum activity.
Study C Assessed anti-inflammatory properties in animal models; reported reduction in edema and inflammatory markers following treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromenone core via condensation reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Functionalization at specific positions to enhance biological activity.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents can significantly impact its potency and selectivity towards biological targets.

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